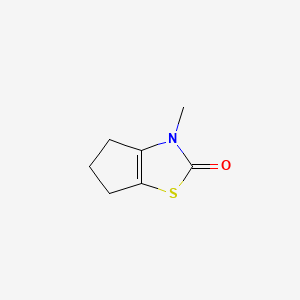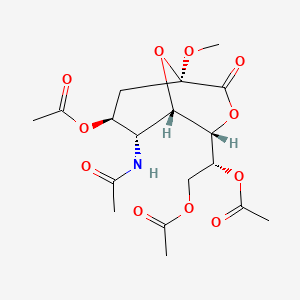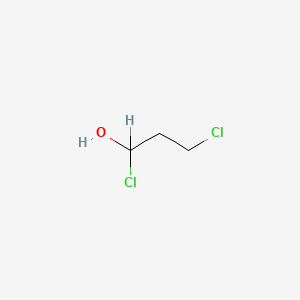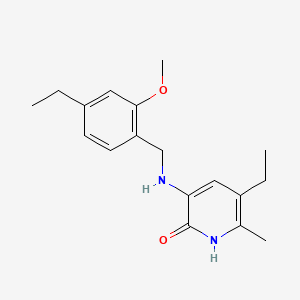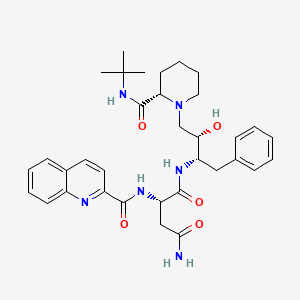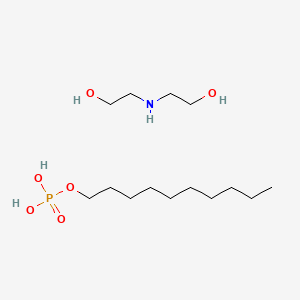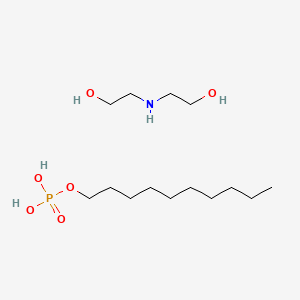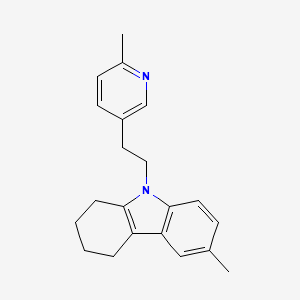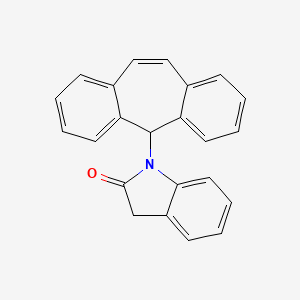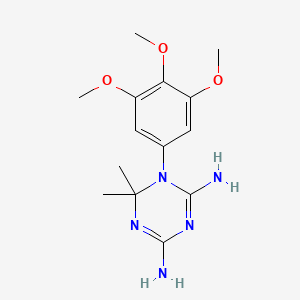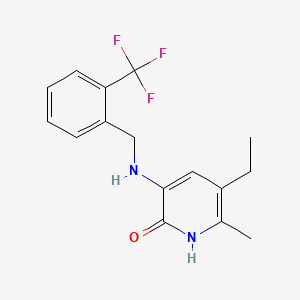
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(trifluoromethyl)phenyl)methyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(trifluoromethyl)phenyl)methyl)amino)- is a complex organic compound with a pyridinone core structure. This compound is characterized by the presence of an ethyl group at the 5th position, a methyl group at the 6th position, and a trifluoromethyl-substituted phenylmethylamino group at the 3rd position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(trifluoromethyl)phenyl)methyl)amino)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-aminocrotonitrile and ethyl acetoacetate under acidic conditions.
Introduction of Substituents: The ethyl and methyl groups can be introduced via alkylation reactions using ethyl iodide and methyl iodide, respectively.
Attachment of the Trifluoromethyl-Substituted Phenylmethylamino Group: This step involves the reaction of the pyridinone intermediate with 2-(trifluoromethyl)benzylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(trifluoromethyl)phenyl)methyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
Aplicaciones Científicas De Investigación
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(trifluoromethyl)phenyl)methyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(trifluoromethyl)phenyl)methyl)amino)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-amino-: Lacks the trifluoromethyl-substituted phenylmethyl group.
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-phenylamino-: Contains a phenylamino group instead of the trifluoromethyl-substituted phenylmethyl group.
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-methylamino-: Has a methylamino group instead of the trifluoromethyl-substituted phenylmethyl group.
Uniqueness
The presence of the trifluoromethyl-substituted phenylmethylamino group in 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(trifluoromethyl)phenyl)methyl)amino)- imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced biological activity, distinguishing it from similar compounds.
Propiedades
Número CAS |
145901-89-9 |
|---|---|
Fórmula molecular |
C16H17F3N2O |
Peso molecular |
310.31 g/mol |
Nombre IUPAC |
5-ethyl-6-methyl-3-[[2-(trifluoromethyl)phenyl]methylamino]-1H-pyridin-2-one |
InChI |
InChI=1S/C16H17F3N2O/c1-3-11-8-14(15(22)21-10(11)2)20-9-12-6-4-5-7-13(12)16(17,18)19/h4-8,20H,3,9H2,1-2H3,(H,21,22) |
Clave InChI |
PMNFMCBSGQLDFV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=O)C(=C1)NCC2=CC=CC=C2C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


